

Physicochemical properties of DL-Homophenylalanine

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Compound of Interest

Compound Name: DL-Homophenylalanine

Cat. No.: B555944

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An In-depth Technical Guide to the Physicochemical Properties of **DL-Homophenylalanine**

Authored by a Senior Application Scientist

Introduction

DL-Homophenylalanine, a racemic mixture of D- and L-homophenylalanine, is a non-proteinogenic amino acid that has garnered significant attention within the scientific community. Structurally analogous to the essential amino acid phenylalanine but possessing an additional methylene group in its side chain, this modification imparts unique physicochemical characteristics that are pivotal to its applications.^[1] This guide provides a comprehensive exploration of these properties, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals. Understanding these core attributes is fundamental to leveraging **DL-homophenylalanine**'s potential as a key building block in peptide synthesis and as a precursor for vital pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.^{[2][3]}

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. **DL-Homophenylalanine** is systematically known as 2-amino-4-phenylbutanoic acid.^[4] Its racemic nature, containing equal amounts of the (R) and (S) enantiomers, is a critical consideration in both its synthesis and its application, particularly in chiral drug development where stereochemistry dictates biological activity.^[1]

Identifier	Value	Source(s)
CAS Number	1012-05-1	[2] [5]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[2] [4] [5]
Molecular Weight	179.22 g/mol	[2] [4] [5]
IUPAC Name	2-amino-4-phenylbutanoic acid	[4]
Synonyms	(RS)-2-Amino-4-phenylbutyric acid, DL-HomoPhe-OH	[2] [5]
SMILES	NC(CCc1ccccc1)C(O)=O	
InChI Key	JTTHKOPSMVJFE-UHFFFAOYSA-N	[4]

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The properties of **DL-Homophenylalanine** are summarized below, followed by a detailed discussion.

Property	Value / Description	Source(s)
Appearance	White to off-white crystalline powder.	[1] [2] [5]
Melting Point	282-294 °C (with decomposition).	[5] [6]
Solubility	Soluble in water, with significant pH dependence. Slightly soluble in aqueous acid and base.	[1] [6] [7]
pKa (Predicted)	2.32 ± 0.10	[6]

Physical State and Appearance

DL-Homophenylalanine typically presents as a white to off-white crystalline solid.[2][5] This morphology is indicative of a well-ordered, stable crystal lattice structure under ambient conditions, which is a crucial factor for its stability, handling, and formulation.

Melting Point and Thermal Stability

The melting point of **DL-Homophenylalanine** is consistently reported in the range of 282-294 °C, with the caveat that it decomposes at this temperature.[5][6] A recent study involving thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirmed that the compound undergoes decomposition at temperatures above ~247 °C (520 K) rather than a simple melting process.[7]

- **Expert Insight:** The observation of decomposition upon melting is characteristic of many amino acids. The high energy required to break the strong intermolecular forces (hydrogen bonding, zwitterionic interactions) in the crystal lattice approaches the energy level that causes cleavage of covalent bonds within the molecule itself. For drug development professionals, this thermal instability is a critical parameter for processes like lyophilization, spray drying, and formulation, where temperature excursions must be carefully controlled.

Solubility Profile

The solubility of **DL-Homophenylalanine** is a nuanced property, heavily influenced by the pH of the aqueous medium. While broadly described as water-soluble, its solubility is exceptionally low over a wide neutral pH range.[1][7] However, the solubility increases dramatically at pH values below 2.5 and above 9.5.[7]

- **Causality:** This behavior is a direct consequence of its zwitterionic nature. **DL-Homophenylalanine** possesses both a carboxylic acid group and an amino group.
 - In highly acidic conditions (pH < 2.5), the amino group is protonated ($-\text{NH}_3^+$), leading to a net positive charge and enhanced solubility as a cationic species.
 - In highly alkaline conditions (pH > 9.5), the carboxylic acid group is deprotonated ($-\text{COO}^-$), resulting in a net negative charge and increased solubility as an anionic species.
 - Near its isoelectric point (neutral pH range), the molecule exists predominantly as a neutral zwitterion, where intramolecular charge neutralization minimizes interaction with

polar water molecules, leading to lower solubility.

This pH-dependent solubility is a critical factor in designing dissolution media for analytical testing and in developing oral drug formulations where the compound must dissolve in the varying pH environments of the gastrointestinal tract.

Acidity Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH. For **DL-Homophenylalanine**, a predicted pKa value for the carboxylic acid group is approximately 2.32.[6] Recent literature notes a lack of extensive experimental pKa data, necessitating the use of quantum chemical calculations for solubility modeling.[7] The pKa of the amino group is expected to be around 9.5, consistent with its solubility profile.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of **DL-Homophenylalanine**.

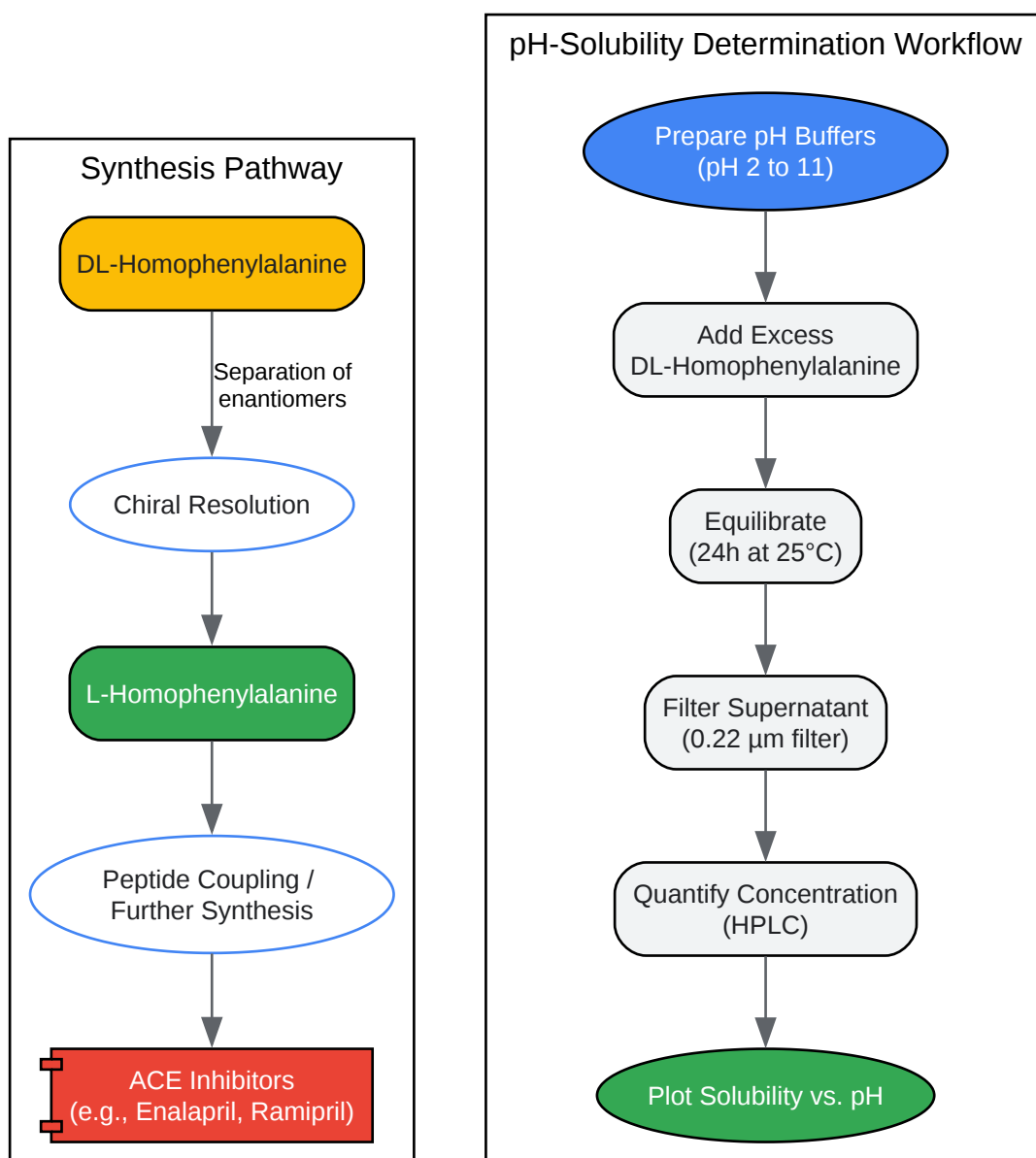
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include multiplets corresponding to the aromatic protons of the phenyl ring, a triplet for the alpha-proton, and multiplets for the beta- and gamma-protons of the butyric acid chain.[4][8] The presence of these specific signals and their integration values confirm the core structure.
 - ¹³C NMR: The carbon spectrum will show distinct peaks for the carboxyl carbon, the alpha-carbon, the carbons of the alkyl chain, and the aromatic carbons, further verifying the carbon skeleton.[4]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For **DL-Homophenylalanine**, the expected molecular ion peak [M+H]⁺ would be at m/z 180.1.[4] Fragmentation patterns can also be analyzed to provide further structural confirmation.
- Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include those for the N-H stretching of the amine group, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[4]

Role in Pharmaceutical and Research Applications

DL-Homophenylalanine's utility stems directly from its physicochemical properties. It serves as a vital chiral building block and pharmaceutical intermediate.

Precursor for ACE Inhibitors

The L-enantiomer, L-Homophenylalanine, is a critical precursor in the synthesis of several widely used ACE inhibitors, including Enalapril, Delapril, and Ramipril.[3][9][10] These drugs are essential for managing hypertension and congestive heart failure.[3] The homophenylalanine moiety is integral to the molecule's ability to bind effectively to the active site of the angiotensin-converting enzyme.



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